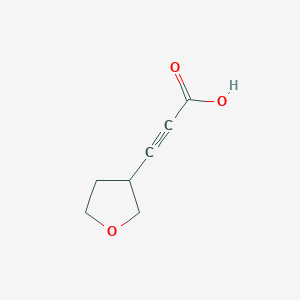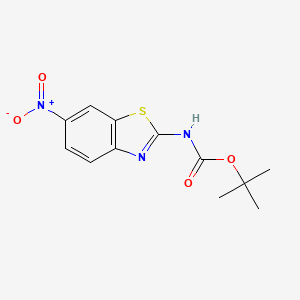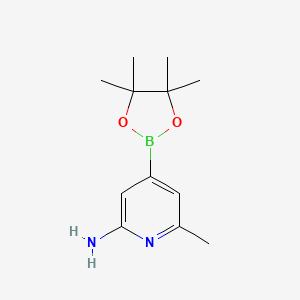
3-(Oxolan-3-yl)prop-2-ynoic acid
Übersicht
Beschreibung
“3-(Oxolan-3-yl)prop-2-ynoic acid” is an organic compound with the CAS Number: 1343209-77-7 . It has a molecular weight of 140.14 . The compound is also known by its IUPAC name, 3-tetrahydro-3-furanyl-2-propynoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
A study by Ghochikyan et al. (2019) utilized a Suzuki-Miyaura reaction to synthesize novel oxolan-2-one derivatives, including those related to 3-(Oxolan-3-yl)prop-2-ynoic acid. They optimized reaction conditions for the highest yields of these derivatives (Ghochikyan et al., 2019).
Electrochemical Fluorination
Takashi et al. (2005) explored the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid. They obtained various fluorinated compounds, demonstrating the chemical versatility of related oxolane derivatives (Takashi et al., 2005).
Heterocyclic Derivative Synthesis
A study by Bacchi et al. (2005) demonstrated the synthesis of heterocyclic derivatives, including tetrahydrofuran and dioxolane, from 4-yn-1-ones like prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions (Bacchi et al., 2005).
Selective Esterifications
Research by Wang et al. (2012) on Oxyma and its derivatives, closely related to oxolan derivatives, revealed significant effects in selective esterifications of primary alcohols with carboxylic acids. These findings indicate potential applications in organic synthesis (Wang et al., 2012).
Silver-Catalyzed Cyclization
Dalla and Pale (1999) investigated silver-catalyzed cyclization of acetylenic alcohols and acids, including those with a structure similar to this compound. This study provides insights into the synthesis of functionalized heterocycles (Dalla & Pale, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(oxolan-3-yl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQFNGGKPGZPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)



![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)
![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)








